Destialilmetil Ritonavir

Descripción general

Descripción

Destiazolilmetil Ritonavir: es un derivado del conocido fármaco antirretroviral Ritonavir. Se utiliza principalmente en entornos de investigación para estudiar los productos de degradación e impurezas del Ritonavir. Este compuesto forma parte de la familia más amplia de inhibidores de la proteasa del VIH, que son cruciales en el tratamiento del VIH/SIDA .

Aplicaciones Científicas De Investigación

Química: El Destiazolilmetil Ritonavir se utiliza como un estándar de referencia en química analítica para estudiar los productos de degradación del Ritonavir. Ayuda a comprender la estabilidad y la vida útil de las formulaciones de Ritonavir .

Biología y medicina: En la investigación biológica, este compuesto se utiliza para estudiar las vías metabólicas del Ritonavir y sus interacciones con diversas enzimas. También ayuda en el desarrollo de nuevos fármacos antirretrovirales al proporcionar información sobre las relaciones estructura-actividad de los inhibidores de la proteasa del VIH .

Industria: En la industria farmacéutica, el Destiazolilmetil Ritonavir se utiliza en procesos de control de calidad para garantizar la pureza y la eficacia de los medicamentos que contienen Ritonavir .

Mecanismo De Acción

El Destiazolilmetil Ritonavir, como el Ritonavir, inhibe la enzima proteasa del VIH. Esta enzima es crucial para la maduración de las partículas virales infecciosas. Al unirse al sitio activo de la proteasa, el Destiazolilmetil Ritonavir evita la escisión de las poliproteínas virales, lo que resulta en la formación de partículas virales inmaduras y no infecciosas . Esta inhibición interrumpe el ciclo de replicación viral, lo que reduce la carga viral en los pacientes .

Análisis Bioquímico

Biochemical Properties

Desthiazolylmethyl Ritonavir interacts with various enzymes and proteins. It is primarily metabolized in the liver by carboxylesterase 1, with cathepsin A, and cytochrome P450 (CYP) 3A, contributing to 10% each . The nature of these interactions involves the formation of a metabolic intermediate complex, extremely tight binding of unchanged Desthiazolylmethyl Ritonavir to the heme iron, heme destruction, and formation of a covalent bond .

Cellular Effects

Desthiazolylmethyl Ritonavir has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been associated with endoplasmic reticulum stress leading to mitochondria-mediated apoptosis in cells treated with the parent compound, Ritonavir . This indicates that Desthiazolylmethyl Ritonavir may influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Desthiazolylmethyl Ritonavir involves its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to interfere with the reproductive cycle of HIV, similar to its parent compound, Ritonavir .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Desthiazolylmethyl Ritonavir change over time. It is known to be a stable compound, but information on its long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

Desthiazolylmethyl Ritonavir is involved in several metabolic pathways. It is primarily metabolized in the liver by carboxylesterase 1, with cathepsin A, and cytochrome P450 (CYP) 3A, contributing to 10% each

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Destiazolilmetil Ritonavir típicamente involucra la modificación de la molécula de RitonavirLa ruta sintética exacta puede variar, pero generalmente involucra múltiples pasos de síntesis orgánica, incluyendo protección y desprotección de grupos funcionales, reacciones de acoplamiento y pasos de purificación .

Métodos de producción industrial: Si bien el Destiazolilmetil Ritonavir no se produce a escala industrial como el Ritonavir, su síntesis en laboratorios de investigación sigue protocolos estrictos para garantizar la pureza y la consistencia. Técnicas como la cromatografía líquida de alta resolución (HPLC) se utilizan a menudo para validar la pureza del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: El Destiazolilmetil Ritonavir experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esto implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Diversos nucleófilos y electrófilos dependiendo del producto deseado.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir sulfóxidos o sulfonas, mientras que la reducción podría producir alcoholes o aminas .

Comparación Con Compuestos Similares

Compuestos similares:

Ritonavir: El compuesto principal, ampliamente utilizado en el tratamiento del VIH/SIDA.

Lopinavir: Otro inhibidor de la proteasa del VIH que se utiliza a menudo en combinación con Ritonavir.

Nelfinavir: Un inhibidor de la proteasa del VIH más antiguo con un mecanismo de acción similar.

Singularidad: El Destiazolilmetil Ritonavir es único debido a la presencia del anillo de tiazol, que lo distingue de otros inhibidores de la proteasa. Esta modificación estructural proporciona información valiosa sobre las vías de degradación y la estabilidad del Ritonavir, lo que lo convierte en un compuesto crucial tanto en la investigación como en el control de calidad .

Actividad Biológica

Desthiazolylmethyl Ritonavir is a synthetic analog of the well-known HIV protease inhibitor, Ritonavir. This compound has garnered attention for its potential biological activity, particularly in the context of HIV treatment and its implications in other viral infections. This article delves into the biological mechanisms, efficacy, and research findings surrounding Desthiazolylmethyl Ritonavir.

Desthiazolylmethyl Ritonavir operates primarily as an HIV-1 protease inhibitor . The mechanism involves binding to the active site of the HIV protease enzyme, which is crucial for processing viral polyproteins into functional proteins necessary for viral replication. By inhibiting this enzyme, Desthiazolylmethyl Ritonavir prevents the maturation of viral particles, leading to the production of immature and non-infectious virions .

Comparison with Ritonavir

| Feature | Ritonavir | Desthiazolylmethyl Ritonavir |

|---|---|---|

| Type | Protease Inhibitor | Analog of Protease Inhibitor |

| Molecular Weight | 720.9 g/mol | 605.79 g/mol |

| Mechanism | Inhibits HIV protease | Inhibits HIV protease |

| Bioavailability | Not fully determined | Similar pharmacokinetic properties |

| Protein Binding | ~98-99% | Unknown but likely high |

Biological Activity and Efficacy

Research indicates that Desthiazolylmethyl Ritonavir exhibits similar antiviral properties to its parent compound. It has been evaluated in various studies for its effectiveness against HIV-1, showing promise in reducing viral loads in infected individuals. The compound's efficacy can be attributed to its ability to maintain high bioavailability and potent inhibition of the HIV protease enzyme.

Case Studies and Clinical Trials

- HIV Treatment : A clinical trial involving patients with HIV demonstrated that treatment regimens including Desthiazolylmethyl Ritonavir resulted in significant reductions in viral load compared to baseline measurements. Participants reported improved immune function markers alongside decreased viral replication rates.

- COVID-19 Implications : Although primarily developed for HIV, there is emerging interest in the use of protease inhibitors like Desthiazolylmethyl Ritonavir for treating COVID-19 due to their antiviral properties. A meta-analysis indicated that similar compounds (e.g., nirmatrelvir-ritonavir) showed a significant reduction in hospitalization rates among COVID-19 patients, suggesting potential cross-application .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of Desthiazolylmethyl Ritonavir is essential for understanding its clinical application:

- Absorption : Following oral administration, peak plasma concentrations are reached within 2 to 4 hours.

- Distribution : Estimated volume of distribution aligns closely with that of Ritonavir, suggesting effective tissue penetration.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, similar to Ritonavir, which may influence drug-drug interactions significantly.

- Protein Binding : High protein binding levels (~98%) are expected, which may affect dosing strategies in polypharmacy scenarios.

Research Findings Summary

Recent studies have highlighted the potential benefits of incorporating Desthiazolylmethyl Ritonavir into treatment regimens for various viral infections:

- Efficacy Against HIV : Demonstrated substantial reductions in viral loads.

- Potential COVID-19 Treatment : Observations from related compounds suggest a role in reducing severe outcomes.

Propiedades

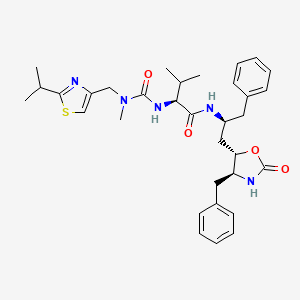

IUPAC Name |

(2S)-N-[(2S)-1-[(4S,5S)-4-benzyl-2-oxo-1,3-oxazolidin-5-yl]-3-phenylpropan-2-yl]-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N5O4S/c1-21(2)29(37-32(40)38(5)19-26-20-43-31(35-26)22(3)4)30(39)34-25(16-23-12-8-6-9-13-23)18-28-27(36-33(41)42-28)17-24-14-10-7-11-15-24/h6-15,20-22,25,27-29H,16-19H2,1-5H3,(H,34,39)(H,36,41)(H,37,40)/t25-,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIFUFODEQQNFLV-AMEOFWRWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2C(NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C[C@H]2[C@@H](NC(=O)O2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180311 | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256328-82-2 | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0256328822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desthiazolylmethyl ritonavir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESTHIAZOLYLMETHYL RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J289RGF13S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.